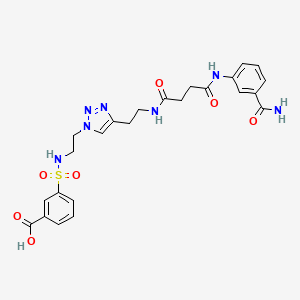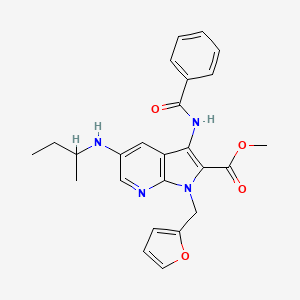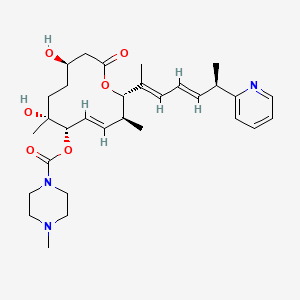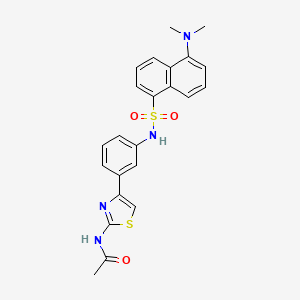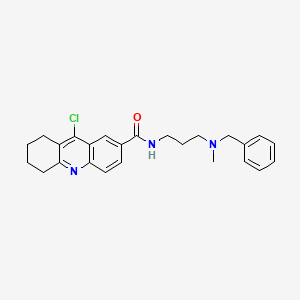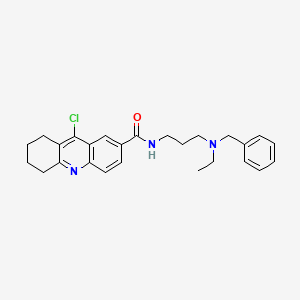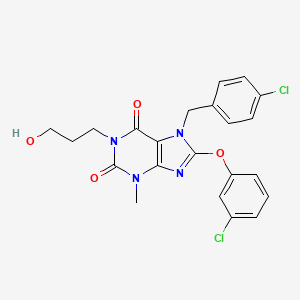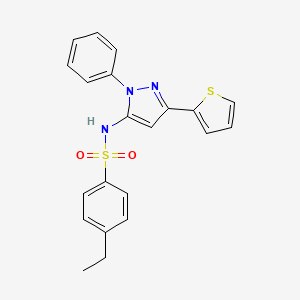
HSF1A
Übersicht
Beschreibung
HSF1A, auch bekannt als Hitzeschockfaktor-1-Aktivator, ist eine niedermolekulare Verbindung, die den Hitzeschock-Transkriptionsfaktor 1 (HSF1) aktiviert. HSF1 ist ein Transkriptionsfaktor, der eine entscheidende Rolle bei der zellulären Reaktion auf proteotoxischen Stress wie Hitzeschock und oxidativen Stress spielt. This compound wurde als potenzieller Therapeutik für neurodegenerative Erkrankungen und andere Erkrankungen im Zusammenhang mit Proteinfehlfaltung identifiziert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound ist ein Benzylpyrazolderivat. Die Synthese von this compound beinhaltet die Reaktion von Benzylchlorid mit Pyrazol in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO). Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Hochdurchsatz-Screening-Methoden werden häufig eingesetzt, um die effizientesten Synthesewege und Reaktionsbedingungen zu identifizieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung seiner entsprechenden Amine führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxiden und Sulfonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Benzyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Neurodegenerative Erkrankungen: Es wurde gezeigt, dass this compound HSF1 aktiviert, was zur Expression von molekularen Chaperonen führt, die die Proteinfehlfaltung unterdrücken. .
Krebsforschung: this compound wurde auf seine Rolle in der Krebstherapie untersucht.
Zelluläre Stressantwort: This compound wird verwendet, um die Mechanismen der zellulären Stressantwort zu untersuchen, insbesondere die Rolle von HSF1 bei der Regulation der Expression von Hitzeschockproteinen.
Wirkmechanismus
This compound aktiviert HSF1, indem es an den Chaperonin TCP-1-Ringkomplex (TRiC)/Chaperonin containing TCP-1 (CCT) bindet. Diese Interaktion führt zur Freisetzung von HSF1 aus dem Chaperonkomplex, wodurch es in den Kern translozieren und an Hitzeschockelemente (HSE) in den Promotorregionen von Hitzeschockproteingenen binden kann. Diese Bindung induziert die Expression verschiedener molekularer Chaperone wie Hitzeschockprotein 40 (Hsp40) und Hitzeschockprotein 70 (Hsp70), die bei der Proteinfaltung und dem Schutz vor proteotoxischem Stress helfen .
Wissenschaftliche Forschungsanwendungen
HSF1A has several scientific research applications, including:
Neurodegenerative Diseases: this compound has been shown to activate HSF1, leading to the expression of molecular chaperones that suppress protein misfolding. .
Cancer Research: this compound has been investigated for its role in cancer therapy.
Cellular Stress Response: This compound is used to study the cellular stress response mechanisms, particularly the role of HSF1 in regulating the expression of heat shock proteins.
Wirkmechanismus
Target of Action
HSF1A, also known as “4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide” or “4-Ethyl-N-[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]-benzenesulfonamide”, primarily targets the Heat Shock Transcription Factor 1 (HSF1) . HSF1 is the master transcriptional regulator of the heat shock response (HSR) in mammalian cells and plays a critical role in maintaining protein homeostasis . It is involved in many physiological processes like embryogenesis, metabolism, immune response, aging, cancer, and neurodegeneration .
Mode of Action
This compound is a cell-permeable activator of HSF1 . It activates HSF1 in mammalian and fly cells, elevates protein chaperone expression, and ameliorates protein misfolding . This compound also interacts with components of the TRiC/CCT complex, suggesting a potentially novel regulatory role for this complex in modulating HSF1 activity .
Biochemical Pathways
This compound affects the heat shock response pathway by activating HSF1 . This leads to the transcriptional activation of genes encoding protein chaperones in response to proteotoxic conditions . These protein chaperones assist in the correct folding of other proteins, suppressing the neurotoxicity of misfolded proteins .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can cross cell membranes to exert its effects.
Result of Action
This compound’s activation of HSF1 leads to elevated protein chaperone expression, which can suppress protein misfolding and cell death in polyQ-expressing neuronal precursor cells . It also protects against cytotoxicity in a fly model of polyQ-mediated neurodegeneration . In the context of pertussis toxin (PT) intoxication, this compound effectively reduces the levels of ADP-ribosylated Gαi, the specific substrate of PT, in PT-treated cells .
Action Environment
The action of this compound can be influenced by environmental factors such as heat shock conditions . For example, in oysters, different heat shock conditions led to various combinations of HSF1 isoforms, which could potentially influence the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
HSF1A plays a pivotal role in biochemical reactions by activating HSF1, a master regulator of the heat shock response. This activation leads to the increased expression of heat shock proteins (HSPs), which function as molecular chaperones to assist in the proper folding of proteins and the prevention of protein aggregation. This compound interacts with components of the TRiC/CCT complex, suggesting a novel regulatory role for this complex in modulating HSF1 activity . The compound’s interaction with HSF1 is crucial for its ability to enhance the cellular stress response, thereby mitigating the effects of protein misfolding.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By activating HSF1, this compound induces the expression of HSPs, which play a critical role in maintaining cellular proteostasis. This activation influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal precursor cells, this compound has been shown to ameliorate protein misfolding and cell death, highlighting its potential in treating neurodegenerative conditions . Additionally, this compound’s impact on cell signaling pathways can lead to enhanced cellular resilience against stress-induced damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HSF1, leading to the activation of this transcription factor. Upon activation, HSF1 trimerizes and binds to heat shock elements (HSEs) in the promoter regions of target genes, initiating the transcription of HSPs. This process is crucial for the cellular stress response, as it enhances the cell’s ability to cope with proteotoxic stress. This compound’s interaction with the TRiC/CCT complex further modulates HSF1 activity, suggesting a complex regulatory network that ensures precise control of the heat shock response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of HSF1 and increased expression of HSPs, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively activates HSF1 and induces the expression of HSPs, leading to improved cellular resilience against stress. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Determining the appropriate dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein homeostasis. By activating HSF1, this compound enhances the expression of HSPs, which are essential for protein folding and degradation. This activation influences metabolic flux and metabolite levels, ensuring the proper functioning of cellular processes under stress conditions . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its role in maintaining cellular proteostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to efficiently reach its target sites, including the nucleus where HSF1 resides . Transporters and binding proteins may facilitate the localization and accumulation of this compound, ensuring its effective interaction with HSF1 and subsequent activation of the heat shock response.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with HSF1 to initiate the transcription of HSPs. The compound’s targeting signals and potential post-translational modifications may direct it to specific nuclear compartments, enhancing its activity and function . This precise localization is essential for the effective modulation of the heat shock response and the maintenance of cellular proteostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HSF1A is a benzyl pyrazole derivative. The synthesis of this compound involves the reaction of benzyl bromide with pyrazole in the presence of a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-throughput screening methods are often employed to identify the most efficient synthetic pathways and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
HSF1A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
HSF1A ist im Vergleich zu anderen HSF1-Aktivatoren aufgrund seiner spezifischen Wechselwirkung mit dem TRiC/CCT-Komplex einzigartig. Ähnliche Verbindungen sind:
Bis-(2-Hydroxybenzylidin)aceton: Ein synthetisches Derivat, das die HSF1-Aktivität durch Hemmung von Hitzeschockprotein 90 (Hsp90) induziert.
Die Spezifität von this compound für den TRiC/CCT-Komplex und seine Fähigkeit, HSF1 zu aktivieren, ohne die ATP-Hydrolyse zu stören, machen es zu einer einzigartigen und wertvollen Verbindung für die wissenschaftliche Forschung .
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTITGSAONQVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)

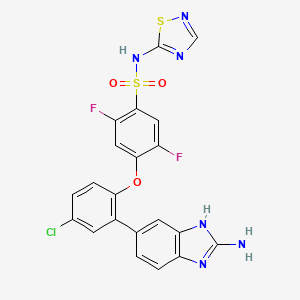
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)
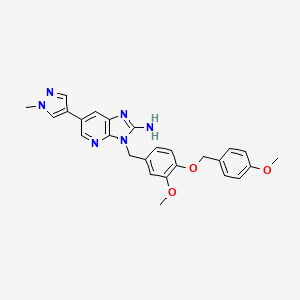
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
